molecular formula C11H15NO5S B11848533 (3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate

(3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate

Cat. No.: B11848533
M. Wt: 273.31 g/mol
InChI Key: LIPLHVDXIYGFLG-LMLSDSMGSA-N
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Description

(3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate is a chemical compound with significant interest in various fields of scientific research. This compound is known for its unique structural properties, which include an oxetane ring, an amino group, and a sulfonate group. These features make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate typically involves the reaction of 3-amino-4-methyloxetan-2-one with 4-methylbenzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonate ester. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, with additional steps such as recrystallization or distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxetane ring can be reduced to form corresponding alcohols.

    Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted sulfonate esters.

Scientific Research Applications

(3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate is unique due to its specific stereochemistry and the presence of both an oxetane ring and a sulfonate group

Properties

Molecular Formula

C11H15NO5S

Molecular Weight

273.31 g/mol

IUPAC Name

(3R,4S)-3-amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C4H7NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3(5)4(6)7-2/h2-5H,1H3,(H,8,9,10);2-3H,5H2,1H3/t;2-,3+/m.0/s1

InChI Key

LIPLHVDXIYGFLG-LMLSDSMGSA-N

Isomeric SMILES

C[C@H]1[C@H](C(=O)O1)N.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC1C(C(=O)O1)N.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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